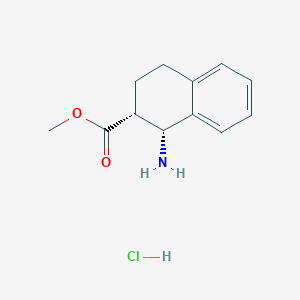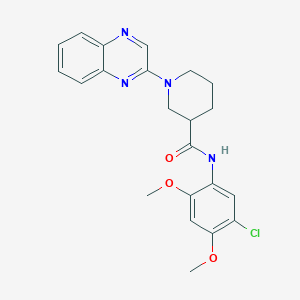![molecular formula C14H13N3 B2591279 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidin CAS No. 881040-42-2](/img/structure/B2591279.png)
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyrimidine ring
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optoelectronic properties
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been reported to have a wide range of applications in medicinal chemistry . They have been used in the development of covalent inhibitors, including KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors, which typically work by irreversibly binding to their target proteins . This suggests that 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine might affect the pathways involving its target proteins.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-proliferative activity against different human cancer cell lines . This suggests that 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine might have similar effects.
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives are known to involve various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies might be influenced by environmental factors such as temperature, light, and the presence of certain chemicals.
Zukünftige Richtungen
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . There is ongoing research into their potential uses, including as anti-inflammatory agents and antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered in this research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine
- 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
- 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine
Uniqueness
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIFSCICSFMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2591196.png)




![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591205.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)
![N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide](/img/structure/B2591207.png)
![1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2591208.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)




